molecular formula C10H7ClOS B8569118 Ethanone,1-benzo[b]thien-4-yl-2-chloro-

Ethanone,1-benzo[b]thien-4-yl-2-chloro-

Cat. No. B8569118
M. Wt: 210.68 g/mol
InChI Key: VJHGNQQLDVHFDV-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

To a suspension of magnesium turnings (0.41 g) in tetrahydrofuran (5 ml) under nitrogen were added 1 ml of a solution of 4-bromobenzo[b]thiophene (3.45 g, prepared in a manner similar to that described in Bull. Soc. Chim. Fr., 1966, 11, 3667) in tetrahydrofuran (15 ml) and a crystal of iodine. The mixture was stirred at 50-60° C. and once the reaction had initiated the rest of the bromobenzo[b]thiophene solution was added dropwise at 50-60° C. over 10 minutes. The mixture was stirred for a further 0.5 hour at 50-60° C. then cooled to 0° C. A solution of 2-chloro-N-methoxy-N-methylacetamide (2.2 g) in tetrahydrofuran (20 ml) was added dropwise at 0-5° C. over 15 minutes and the mixture was stirred at 0-5° C. for 1 hour. Saturated aqueous ammonium chloride solution (25 ml) was added, the mixture was stirred at ambient temperature for 10 minutes, then the aqueous layer was separated and shaken with ethyl acetate (50 ml). The combined organic phases were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using a 19:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(benzo[b]thiophen-4-yl)-2-chloroethan-1-one (1.15 g) as a pale yellow oil which was used without further purification.
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.2 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[C:11]2[CH:10]=[CH:9][S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.II.BrC1SC2C=CC=CC=2C=1.[Cl:24][CH2:25][C:26](N(OC)C)=[O:27].[Cl-].[NH4+]>O1CCCC1>[S:8]1[CH:9]=[CH:10][C:11]2[C:3]([C:26](=[O:27])[CH2:25][Cl:24])=[CH:4][CH:5]=[CH:6][C:7]1=2 |f:5.6|

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
[Mg]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2SC=CC21
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(S1)C=CC=C2
Step Five
Name
Quantity
2.2 g
Type
reactant
Smiles
ClCC(=O)N(C)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50-60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a manner similar to
ADDITION
Type
ADDITION
Details
was added dropwise at 50-60° C. over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 0.5 hour at 50-60° C.
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0-5° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
STIRRING
Type
STIRRING
Details
shaken with ethyl acetate (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica using
ADDITION
Type
ADDITION
Details
a 19:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CC=C2)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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